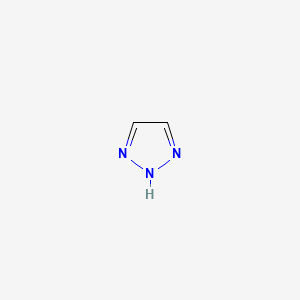

1H-1,2,3-Triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWENRTYMTSOGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870495 | |

| Record name | 1H-1,2,3-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-35-7, 288-36-8, 37306-44-8 | |

| Record name | 2H-1,2,3-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,3-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Diazapyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,3-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1H-1,2,3-Triazoles from Azides and Alkynes

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the 1H-1,2,3-triazole core has become a cornerstone of modern medicinal chemistry, materials science, and bioconjugation. This prominence is largely due to the development of highly efficient and regioselective cycloaddition reactions between azides and alkynes. Initially described by Huisgen, this 1,3-dipolar cycloaddition has been refined into powerful catalytic variants that are the epitome of "click chemistry"—a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups.[1][2]

This technical guide provides an in-depth exploration of the primary methods for synthesizing 1H-1,2,3-triazoles from azides and alkynes, with a focus on the two major catalytic systems: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for professionals in drug development and chemical research.

The Huisgen 1,3-Dipolar Cycloaddition: The Foundation

The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide (B81097) (a 1,3-dipole) and an alkyne (a dipolarophile) to form a 1,2,3-triazole. While foundational, this method has significant limitations. The reaction requires elevated temperatures and long reaction times, and when using unsymmetrical alkynes, it typically produces a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and reducing the yield of the desired product.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The development of the copper(I)-catalyzed variant by the groups of Meldal and Sharpless revolutionized triazole synthesis.[3] The CuAAC reaction is highly regioselective, exclusively producing 1,4-disubstituted 1,2,3-triazoles . It features an extraordinary rate acceleration of 10⁷ to 10⁸ compared to the thermal reaction and proceeds under mild, often aqueous, conditions at room temperature.[1] These features have established CuAAC as the premier example of a click reaction.[4]

The CuAAC reaction does not proceed via a concerted cycloaddition. Instead, it involves a stepwise pathway mediated by copper(I) acetylide intermediates. Density Functional Theory (DFT) calculations suggest a mechanism involving two copper centers. The currently accepted mechanism involves the formation of a copper acetylide, which then coordinates with the azide. This is followed by the formation of a six-membered copper metallacycle that subsequently rearranges to a triazolyl-copper derivative. Protonolysis then yields the 1,4-disubstituted triazole product and regenerates the active catalyst.[1][5]

This protocol describes a typical lab-scale synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst from a Cu(II) salt and a reducing agent.

Materials:

-

Organic Azide (e.g., Benzyl Azide)

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate (B8700270) (NaAsc)

-

Solvent (e.g., 1:1 mixture of water and tert-butanol)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the organic azide (1.0 equiv.) and the terminal alkyne (1.0-1.2 equiv.) in the chosen solvent system (e.g., H₂O/t-BuOH, 1:1 v/v) to achieve a concentration of approximately 0.1-1.0 M.

-

Stir the solution vigorously at room temperature.

-

Prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 1 M) and sodium ascorbate (e.g., 2 M).

-

To the stirring reaction mixture, add the sodium ascorbate solution (0.1 equiv., 10 mol%) followed by the CuSO₄·5H₂O solution (0.01-0.05 equiv., 1-5 mol%). A color change (often to a yellow-green suspension) is typically observed.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297), CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.[6]

The efficiency of the CuAAC reaction is demonstrated by the high yields achieved under various conditions.

| Azide | Alkyne | Catalyst System (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Benzyl Azide | Phenylacetylene | CuI (1) / Et₃N (10) | Cyrene™ | 30 | 12 h | >99 | [7][8] |

| Phenyl Azide | Phenylacetylene | Cu/C (heterogeneous) | DCM | 110 | 2 min | 99 | [4] |

| Benzyl Azide | Phenylacetylene | [Cu₂Br₂(L)]₂ (0.5) | Neat | RT | 5 min | >99 | [9][10] |

| Benzyl Azide | 1-Ethynyl-4-fluorobenzene | CuSO₄ (1) / NaAsc (5) | H₂O/t-BuOH | RT | 12 h | 95 | N/A |

| (Azidomethyl)benzene | 1-Dodecyne | CuI (10) / PhSMe (50) | H₂O | RT | 1 h | 96 | [3] |

Note: L = tBuImCH₂pyCH₂NEt₂. Yields are for isolated products unless otherwise noted.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a powerful complement to CuAAC, the ruthenium-catalyzed reaction provides exclusive access to 1,5-disubstituted 1,2,3-triazoles .[1] A key advantage of the RuAAC reaction is its ability to employ both terminal and internal alkynes , which allows for the synthesis of fully substituted 1,2,3-triazoles—a feat not possible with CuAAC.[11][12]

The mechanism of the RuAAC reaction is distinct from that of CuAAC. It is proposed to proceed via the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. This is followed by rate-determining reductive elimination, which forms the triazole product and regenerates the active Ru(II) catalyst.[1][12] This pathway explains the observed 1,5-regioselectivity.

This protocol is based on the robust procedure developed by Fokin and coworkers for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[13][14]

Materials:

-

Organic Azide (e.g., Benzyl Azide)

-

Terminal or Internal Alkyne (e.g., Phenylacetylene)

-

Ruthenium Catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂)

-

Anhydrous, degassed non-protic solvent (e.g., 1,2-Dichloroethane (DCE), Toluene)

-

Inert atmosphere supply (Argon or Nitrogen)

-

Standard flame-dried laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a positive pressure of inert gas (Argon or Nitrogen), add the organic azide (1.0 equiv.) and the alkyne (1.05-1.1 equiv.).

-

Add anhydrous, degassed solvent (e.g., DCE) to achieve a concentration of approximately 0.1 M with respect to the azide.

-

Stir the solution and heat to the desired temperature (e.g., 45 °C) in an oil bath.

-

After allowing the temperature to stabilize (approx. 5 minutes), add the ruthenium catalyst (e.g., Cp*RuCl(COD), 1-2 mol%) as a solid or as a solution in a small amount of the reaction solvent via syringe. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is critical.[13][14]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[15]

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.[15]

RuAAC demonstrates high efficiency for a broad range of substrates, including internal alkynes.

| Azide | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Benzyl Azide | Phenylacetylene | CpRuCl(COD) (1) | DCE | 45 | 0.5 h | 98 | [13][14] |

| Benzyl Azide | 1-Hexyne | CpRuCl(PPh₃)₂ (1) | Benzene | 80 | 2.5 h | 94 | [12][16] |

| Benzyl Azide | Diphenylacetylene | CpRuCl(PPh₃)₂ (10) | Benzene | 80 | 2 h | 80 | [11] |

| Phenyl Azide | 1-Phenyl-1-propyne | CpRuCl(COD) (2) | Toluene | RT | 0.5 h | 98 | [11] |

| 1-Azidohexane | Ethyl Propiolate | Cp*RuCl(PPh₃)₂ (1) | Benzene | 80 | 2.5 h | 96 | [12] |

Note: Cp* = Pentamethylcyclopentadienyl; COD = 1,5-Cyclooctadiene. Yields are for isolated products.

General Experimental Workflow and Method Comparison

The workflow for both CuAAC and RuAAC reactions is broadly similar, involving reaction setup, monitoring, workup, and purification. The key differences lie in the choice of catalyst and the strict requirement for an inert atmosphere in RuAAC reactions.

| Feature | Thermal Huisgen | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | 1,4-disubstituted | 1,5-disubstituted |

| Alkyne Scope | Terminal & Internal | Terminal only | Terminal & Internal |

| Reaction Conditions | High Temperature ( >100°C) | Mild (RT), Aqueous compatible | Mild to moderate (RT to 80°C) |

| Atmosphere | Not critical | Generally aerobic | Strictly inert (O₂ sensitive) |

| Catalyst Cost | None | Low (Copper salts) | High (Ruthenium complexes) |

| Key Advantage | Simplicity (no catalyst) | "Click" reliability, 1,4-isomer | 1,5-isomer, synthesis of fully substituted triazoles |

Conclusion

The catalyzed cycloadditions of azides and alkynes represent one of the most powerful and versatile transformations in modern organic synthesis. The copper-catalyzed and ruthenium-catalyzed variants provide chemists with unparalleled control over the regiochemical outcome, allowing for the specific and high-yield synthesis of either 1,4- or 1,5-disubstituted 1,2,3-triazoles. For professionals in drug discovery and development, the stability, ease of synthesis, and ability of the triazole ring to act as a stable linker or a pharmacologically relevant scaffold make these reactions indispensable tools for constructing novel molecular entities and complex bioconjugates. The detailed protocols and data provided in this guide serve as a practical foundation for the successful application of these transformative reactions.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 8. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. 1,2,3-Triazole synthesis [organic-chemistry.org]

basic properties and structure of 1H-1,2,3-triazole

An In-depth Technical Guide to the Core Properties and Structure of 1H-1,2,3-Triazole

Introduction

This compound is a five-membered aromatic heterocycle with the molecular formula C₂H₃N₃.[1] It is a fundamental scaffold in medicinal chemistry, materials science, and chemical biology.[2][3] This technical guide provides a comprehensive overview of its core physicochemical properties, molecular structure, and key experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a colorless liquid at room temperature and is highly soluble in water.[4] In solution and the gas phase, it exists in equilibrium with its 2H-1,2,3-triazole tautomer.[2][4] The 2H-tautomer is generally more stable in the gas phase, while the 1H-tautomer can be favored in polar solvents.[5] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃N₃ | [6] |

| Molar Mass | 69.065 g/mol | [1] |

| Appearance | Colorless liquid | [4][6] |

| Melting Point | 23-25 °C | [1][4][6] |

| Boiling Point | 203 °C | [1][4][6] |

| Density | 1.192 g/mL | [1][4][6] |

| Solubility in Water | Very soluble | [4][6][7] |

| pKa (as an acid) | 9.4 | [4][6] |

| pKa (of conjugate acid) | 1.17 - 1.2 | [4][6] |

| Dipole Moment (in benzene) | 1.85 D (for the tautomeric mixture) | [4] |

Molecular Structure and Aromaticity

The this compound ring is a planar, aromatic system containing a delocalized 6π-electron system, conforming to Hückel's rule.[1] All atoms within the ring are sp² hybridized.[1][4] This aromatic character contributes to its notable stability compared to other organic compounds with three adjacent nitrogen atoms.[6]

Precise bond lengths and angles have been determined through millimeter-wave spectroscopy and computational methods.[5] The structural parameters for the 1H- and 2H-tautomers are detailed below.

Tautomerism of 1,2,3-Triazole

Caption: Tautomeric equilibrium between this compound and 2H-1,2,3-triazole.

Structural Parameters of this compound

| Parameter | Bond/Angle | Experimental Value (Å or °) |

| Bond Lengths | N1-N2 | 1.352 Å |

| N2-N3 | 1.301 Å | |

| N3-C4 | 1.353 Å | |

| C4-C5 | 1.371 Å | |

| C5-N1 | 1.361 Å | |

| Bond Angles | C5-N1-N2 | 107.0° |

| N1-N2-N3 | 109.8° | |

| N2-N3-C4 | 109.8° | |

| N3-C4-C5 | 106.7° | |

| C4-C5-N1 | 106.7° | |

| Data sourced from high-precision semi-experimental equilibrium structures determined by millimeter-wave spectroscopy.[5] |

Experimental Protocols

Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant known as the "click" reaction.[8][9] This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups.[8][10]

General Protocol:

-

Reactant Preparation: Dissolve the organic azide (B81097) (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent system (e.g., THF:H₂O, acetonitrile).[11]

-

Catalyst Addition: Add a copper(I) source, such as copper(I) iodide (CuI) or copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.[3][11] A base, such as triethylamine (B128534) or diisopropylethylamine (Hunig's base), may also be added.[11]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 80-85°C) for a period ranging from a few hours to overnight, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[11]

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst.[11] The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.[11]

-

Purification: The crude product is typically purified by flash column chromatography on silica (B1680970) gel to yield the desired 1,4-disubstituted this compound.[11]

References

- 1. Buy this compound | 288-35-7 [smolecule.com]

- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Page loading... [guidechem.com]

- 5. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazole [chemeurope.com]

- 7. acs.org [acs.org]

- 8. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New this compound Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,3-Triazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety, a five-membered heterocyclic ring containing three adjacent nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its unique combination of chemical stability, synthetic accessibility, and ability to engage in favorable biological interactions has cemented its status as a privileged scaffold. This technical guide provides an in-depth exploration of the discovery and rich history of 1,2,3-triazole compounds, a detailed examination of the key synthetic methodologies, and an overview of their critical role in modulating signaling pathways relevant to drug development.

A Historical Overview: From Serendipity to "Click" Chemistry

The journey of the 1,2,3-triazole ring began in the late 19th century, long before its full potential was realized. The initial discovery is credited to German chemist Hans von Pechmann who, in 1888, serendipitously synthesized the parent 1,2,3-triazole. However, it was the seminal work of Rolf Huisgen in the mid-20th century that laid the foundation for its widespread use.

A significant breakthrough came in 2002 with the independent reports from the laboratories of Morten Meldal and K. Barry Sharpless, who introduced the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, now a hallmark of "click chemistry," revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, mild reaction conditions, and exceptional regioselectivity.[2][3] This development was followed by the discovery of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which selectively yields the 1,5-regioisomer, further expanding the synthetic toolbox. For applications in biological systems where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) emerged as a powerful metal-free alternative.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of 1,2,3-triazoles has evolved from harsh thermal conditions to highly efficient and selective catalytic methods. This section details the experimental protocols for the most significant synthetic transformations.

Huisgen 1,3-Dipolar Cycloaddition (Thermal)

The Huisgen cycloaddition is the thermal reaction between a 1,3-dipole (an azide) and a dipolarophile (an alkyne) to form a 1,2,3-triazole.[4][5] This reaction, while foundational, often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers.[4][5]

Experimental Protocol:

-

Reactant Preparation: Dissolve the organic azide (B81097) (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in a high-boiling point solvent such as toluene, xylene, or DMF.

-

Reaction Setup: The reaction is typically carried out in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Heating: Heat the reaction mixture to a temperature ranging from 80 to 150 °C. The reaction time can vary from several hours to days.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to separate the regioisomers.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][7][8] It proceeds under mild conditions and tolerates a wide variety of functional groups.

Experimental Protocol:

-

Reactant Preparation: Dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.1 equivalents) in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol, DMSO, or THF.

-

Catalyst Preparation: Prepare a stock solution of a copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) and a reducing agent (e.g., sodium ascorbate, 5-10 mol%). A copper(I) source like CuI or CuBr can also be used directly. The addition of a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) can improve catalyst performance and stability.[8]

-

Reaction Execution: To the solution of the azide and alkyne, add the copper source followed by the reducing agent. The reaction is typically stirred at room temperature.

-

Monitoring: The reaction is usually complete within 1 to 24 hours and can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction provides access to 1,5-disubstituted 1,2,3-triazoles, a regioisomer that is not accessible through the CuAAC reaction.[9][10][11]

Experimental Protocol:

-

Reactant and Catalyst Setup: In a flame-dried flask under an inert atmosphere, dissolve the azide (1.0 equivalent), the alkyne (1.0-1.2 equivalents), and a ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄, 1-5 mol%) in an anhydrous, non-protic solvent such as toluene, dioxane, or THF.[9][11]

-

Reaction Conditions: The reaction mixture is typically stirred at temperatures ranging from room temperature to 100 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue is then purified by flash column chromatography on silica gel.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that does not require a metal catalyst, making it ideal for applications in living systems.[12][13][][15] The reaction relies on the high reactivity of strained cyclooctynes.

Experimental Protocol:

-

Reactant Preparation: Dissolve the azide-functionalized molecule (1.0 equivalent) and the strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), 1.0-1.5 equivalents) in a biocompatible solvent, such as phosphate-buffered saline (PBS), cell culture media, or a mixture of water and a water-miscible organic solvent.

-

Reaction Conditions: The reaction is typically carried out at or near physiological temperature (25-37 °C).

-

Monitoring: The progress of the reaction can be monitored by fluorescence (if one of the components is fluorescently labeled), LC-MS, or other analytical techniques suitable for the biological system.

-

Purification: Purification methods will vary depending on the application and may include size-exclusion chromatography, dialysis, or affinity purification.

| Reaction | Catalyst | Regioselectivity | Temperature (°C) | Typical Solvents | Typical Yields (%) |

| Huisgen Cycloaddition | None (Thermal) | Mixture of 1,4 and 1,5 | 80-150 | Toluene, Xylene, DMF | 40-80 |

| CuAAC | Copper(I) | 1,4-disubstituted | Room Temperature | Water/t-BuOH, DMSO | 85-99 |

| RuAAC | Ruthenium(II) | 1,5-disubstituted | 25-100 | Toluene, Dioxane, THF | 70-95 |

| SPAAC | None (Strain-Promoted) | Not applicable | 25-37 | PBS, Aqueous buffers | >90 (in biological systems) |

Table 1: Comparison of Key Synthetic Methods for 1,2,3-Triazoles.

Role in Modulating Signaling Pathways

The unique structural and electronic properties of the 1,2,3-triazole ring make it an excellent pharmacophore and a versatile linker in the design of biologically active molecules.[1] 1,2,3-triazole-containing compounds have been shown to modulate a variety of signaling pathways implicated in numerous diseases.

Enzyme Inhibition

A prominent example of a 1,2,3-triazole in a clinical setting is Tazobactam (B1681243) . This compound is a potent inhibitor of bacterial β-lactamase enzymes.[16][17][18][19] By inactivating these enzymes, tazobactam protects β-lactam antibiotics from degradation, thereby restoring their efficacy against resistant bacteria.

Other 1,2,3-triazole derivatives have been developed as inhibitors for a range of other enzymes, including:

-

Cholinesterases (AChE and BuChE): Implicated in Alzheimer's disease.[1]

-

Tyrosine Kinases (e.g., EGFR, VEGFR-2): Key targets in cancer therapy.[20][21][22]

-

Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle and targets in oncology.[21]

Modulation of Cellular Signaling Cascades

1,2,3-triazole-containing compounds have been shown to interfere with critical cellular signaling pathways:

-

mTOR Signaling Pathway: Some rapamycin (B549165) derivatives incorporating a 1,2,3-triazole moiety have demonstrated inhibitory effects on the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation and a key target in cancer.[23]

-

NF-κB Signaling Pathway: Certain 1,2,3-triazole hybrids have been found to block the NF-κB signaling pathway by inhibiting the phosphorylation of the p65 protein.[1] This pathway is a critical regulator of inflammation and cell survival.

-

Wnt Signaling Pathway: Some natural product hybrids containing a 1,2,3-triazole have been shown to inhibit the Wnt signaling pathway, which is often dysregulated in cancer.[24]

Conclusion

From its humble beginnings as a chemical curiosity, the 1,2,3-triazole has evolved into an indispensable tool for chemists and drug discovery scientists. The development of powerful synthetic methodologies, particularly the advent of "click chemistry," has made this scaffold readily accessible for a myriad of applications. Its ability to serve as a stable and versatile linker, as well as an active pharmacophore, has led to its incorporation into a wide range of therapeutic agents. The continued exploration of the chemical space around the 1,2,3-triazole core, coupled with a deeper understanding of its interactions with biological targets, promises to yield new and improved therapeutics for a host of human diseases.

References

- 1. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. axispharm.com [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]

- 17. youtube.com [youtube.com]

- 18. medschool.co [medschool.co]

- 19. urology-textbook.com [urology-textbook.com]

- 20. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors ... [publikationen.bibliothek.kit.edu]

- 23. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 1H-1,2,3-Triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,3-triazole core is a prominent scaffold in medicinal chemistry, underpinning a vast array of derivatives with significant biological activities. This technical guide provides an in-depth overview of the therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for the cited biological assays are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms and methodologies.

Anticancer Activity

This compound derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression, such as the mTOR pathway.[1]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydrocurcumin-linked 1,2,3-triazole (4g) | HCT-116 (Colon Carcinoma) | 1.09 ± 0.17 | [2] |

| Tetrahydrocurcumin-linked 1,2,3-triazole (4g) | A549 (Lung Adenocarcinoma) | 45.16 ± 0.92 | [2] |

| (Isopropylidene)uridine-[2][3][4]triazole hybrid (3d) | MCF-7 (Breast Adenocarcinoma) | 11.34 | [5] |

| (Isopropylidene)uridine-[2][3][4]triazole hybrid (3d) | HeLa (Cervical Carcinoma) | 16.48 | [5] |

| (Isopropylidene)uridine-[2][3][4]triazole hybrid (3f) | MCF-7 (Breast Adenocarcinoma) | 11.73 | [5] |

| 1,2,3-Triazole-amino acid conjugate (6) | MCF-7 (Breast Cancer) | >30% inhibition at <10 µM | [6] |

| 1,2,3-Triazole-amino acid conjugate (6) | HepG2 (Liver Cancer) | >30% inhibition at <10 µM | [6] |

| 1,2,3-Triazole-amino acid conjugate (7) | MCF-7 (Breast Cancer) | >30% inhibition at <10 µM | [6] |

| 1,2,3-Triazole-amino acid conjugate (7) | HepG2 (Liver Cancer) | >30% inhibition at <10 µM | [6] |

| Indole-linked 1,2,3-triazole (13a) | A549 (Lung Cancer) | 3.65 | [1] |

| Indole-linked 1,2,3-triazole (13b) | A549 (Lung Cancer) | 3.29 | [1] |

| Podophyllotoxin-linked 1,2,3-triazole (19a) | A549 (Lung Cancer) | 0.0211 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., HCT-116, A549, MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or Solubilization Solution

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, if used to dissolve compounds) and a positive control (e.g., Doxorubicin). Incubate for another 24 to 72 hours.[7]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Anticancer Signaling Pathway: mTOR Inhibition

Certain this compound derivatives have been shown to inhibit the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancers.[1]

Caption: Inhibition of the mTOR signaling pathway by a this compound derivative.

Antimicrobial Activity

This compound derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Ofloxacin-1,2,4-triazole derivative | S. aureus | 0.25 - 1 | [8] |

| Ofloxacin-1,2,4-triazole derivative | E. coli | 0.25 - 1 | [8] |

| Clinafloxacin-triazole hybrid | S. aureus | 0.25 - 32 | [8] |

| Clinafloxacin-triazole hybrid | E. coli | 0.25 - 32 | [8] |

| Phenylpiperazine-triazole-fluoroquinolone hybrid (10a) | Various microorganisms | 0.125 - 64 | [8] |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | [8] |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. pyogenes | 0.132 mM | [8] |

| 1,2,4-Triazole derivative (2aa) | B. cereus | 750 | [9] |

| 1,2,4-Triazole derivative (2aa) | P. aeruginosa | 750 | [9] |

| 1,2,4-Triazole derivative (2ab) | P. aeruginosa | 500 | [9] |

| 1,2,4-Triazole derivative (2ab) | B. cereus | 500 | [9] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the appropriate broth medium directly in the 96-well microtiter plates.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the naked eye.

Antifungal Signaling Pathway: Inhibition of Lanosterol (B1674476) 14α-Demethylase

A primary mechanism of action for many azole-based antifungal agents, including this compound derivatives, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[10][11][12]

Caption: Inhibition of ergosterol biosynthesis by a this compound derivative.

Antiviral Activity

Derivatives of this compound have shown promise as antiviral agents against a variety of viruses, including influenza virus, Chikungunya virus (CHIKV), and Human Immunodeficiency Virus (HIV). Their mechanisms of action often involve the inhibition of viral enzymes essential for replication, such as neuraminidase and reverse transcriptase.[13][14]

Quantitative Antiviral Data

The table below lists the 50% effective concentration (EC50) values for several this compound derivatives against different viruses.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| 1,4-disubstituted-1,2,3-triazole (1) | CHIKV BRA/RJ/18 | Vero | 19.9 | [3] |

| 1,4-disubstituted-1,2,3-triazole (2) | CHIKV 181/25 | BHK-21 | 28.6 | [3] |

| 1,4-disubstituted-1,2,3-triazole (2) | CHIKV 181/25 | Vero | 30.0 | [3] |

| 1,4-disubstituted-1,2,3-triazole (2) | CHIKV BRA/RJ/18 | Vero | 19.7 | [3] |

| 1,2,3-Triazole glycoside (9c) | Influenza A (H5N1) | In vitro | 2.280 | [13] |

| 1,2,3-Triazole glycoside | Influenza A (H1N1) | In vitro | 2.75 | [13] |

| Ribavirin analog (5b) | Influenza A | In vitro | 14 | [14] |

| Ribavirin analog (5b) | HIV-1 RT | In vitro | 3.8 | [14] |

| 1,2,3-triazole-sulfonamide hybrid (9) | SARS-CoV-2 | Vero E6 | 80.4 µg/mL | [15] |

| This compound, naphthoquinone, phthalimide (B116566) hybrid (4b) | Zika Virus (ZIKV) | Vero | 146.0 | [16] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

-

This compound derivatives

-

Virus stock

-

Susceptible host cell line (e.g., Vero, BHK-21)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose)

-

Crystal violet solution

-

Formalin solution

-

24-well or 6-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed host cells in 24-well or 6-well plates and grow until a confluent monolayer is formed.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare various concentrations of the this compound derivative.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with a standardized amount of virus in the presence or absence of the test compound. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay Application: After the adsorption period, remove the virus inoculum and gently add the semi-solid overlay medium containing different concentrations of the test compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

Plaque Visualization: After incubation, fix the cells with a formalin solution and then stain with a crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Antiviral Signaling Pathway: Neuraminidase Inhibition

For influenza viruses, a key target for antiviral drugs is the neuraminidase (NA) enzyme, which is essential for the release of new virus particles from infected cells. This compound derivatives have been designed to inhibit this enzyme.[13][17][18][19]

Caption: Inhibition of influenza virus neuraminidase by a this compound derivative.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. This compound derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity in vivo. A key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[4][20][21][22]

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of a 1,4-disubstituted this compound derivative in the carrageenan-induced paw edema model.

| Compound/Derivative | Model | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| 1,4-disubstituted this compound (Compound 5) | Carrageenan-induced paw edema | 100 | 77.4 | [4][20][23] |

| 1,4-disubstituted this compound (Compound 5) | Formalin-induced paw edema | 100 | 78.0 | [4][20][23] |

| 1,4-disubstituted this compound (Compound 5) | Serotonin-induced aseptic arthritis | 100 | 79.8 | [4][20][23] |

| Triazole derivative (9d) | Carrageenan-induced paw edema | 94.35 ng/kg (ID50) | 50 | [24] |

| Triazole derivative (9d) | ATP-induced paw edema | 79.84 ng/kg (ID50) | 50 | [24] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

This compound derivatives

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Vehicle (e.g., saline, Tween-80 solution)

-

Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the this compound derivatives orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives the standard anti-inflammatory drug.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[25]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers immediately before the carrageenan injection (initial volume) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anti-inflammatory Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of some this compound derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins.[22]

Caption: Inhibition of the COX-2 pathway by a this compound derivative.

This technical guide highlights the significant and diverse biological activities of this compound derivatives. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of these promising therapeutic agents.

References

- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design and synthesis of 1,2,3-triazole-containing N-acyl zanamivir analogs as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine | MDPI [mdpi.com]

- 19. Neuraminidase from Influenza A and B Viruses is Susceptible to the Compound 4-(4-Phenyl-1H-1,2,3-Triazol-1-yl)-2,2,6,6-Tetramethylpiperidine-1- Oxyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Indole-linked 1,2,3-triazole derivatives efficiently modulate COX-2 protein and PGE2 levels in human THP-1 monocytes by suppressing AGE-ROS-NF-kβ nexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. portfolio.afu.uz [portfolio.afu.uz]

- 24. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. inotiv.com [inotiv.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1H-1,2,3-Triazole

The this compound moiety is a fundamental heterocyclic scaffold in modern medicinal chemistry and materials science.[1] Its synthesis, often achieved through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, has made it a cornerstone in drug discovery, bioconjugation, and the development of novel functional materials.[2] Accurate and unambiguous structural characterization is paramount, and a multi-spectroscopic approach is essential for validating the synthesis and purity of these compounds.

This technical guide provides a comprehensive overview of the interpretation of key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the this compound core. It includes reference data tables, detailed experimental protocols, and visualizations to aid in the structural elucidation process.

Chemical Structure of this compound

The fundamental structure of the this compound ring is depicted below. The numbering convention is critical for the correct assignment of spectroscopic signals.

Caption: Atomic numbering of the this compound ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is one of the most powerful tools for confirming the formation of the 1,2,3-triazole ring. The appearance of a characteristic signal for the C5-proton is a primary indicator of a successful cycloaddition reaction.[2]

Data Interpretation and Key Signals

The chemical environment of the triazole protons is influenced by the electronic nature of the substituents at the N1, C4, and C5 positions.

-

Triazole Ring Protons : The most diagnostic signal is the singlet corresponding to the C5-proton of a 1,4-disubstituted 1,2,3-triazole, which typically appears in the downfield region of the spectrum, between 7.5 and 8.8 ppm .[2] The disappearance of the acetylenic proton (typically 2-3 ppm) from the starting alkyne is a concurrent indicator of reaction completion.[2]

-

Substituent Protons : Protons on the substituents attached to the triazole ring will also exhibit characteristic shifts. For instance, the methylene (B1212753) protons adjacent to the N1 atom of a 1-benzyl substituted triazole often appear as a singlet around 5.5-5.7 ppm .[3][4]

Summary of ¹H NMR Data

| Proton Location | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Triazole C5-H (1,4-disubstituted) | 7.5 - 8.8 | Singlet (s) | Key diagnostic peak for triazole formation.[2] |

| Triazole C4-H / C5-H (unsubstituted) | ~7.7 | Doublet (d) | In the parent this compound. |

| N1-CH₂ -Ar (e.g., Benzyl) | 5.5 - 5.7 | Singlet (s) | Methylene protons adjacent to the triazole nitrogen.[3][4] |

| Alkyne C-H (Starting Material) | 2.0 - 3.0 | Singlet (s) | This signal disappears upon successful reaction.[2] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information, confirming the carbon framework of the triazole ring and its substituents. Two-dimensional NMR techniques like HSQC and HMBC are often essential for the unambiguous assignment of carbon signals.[5]

Data Interpretation and Key Signals

The chemical shifts of the triazole carbon atoms are sensitive to the substitution pattern.

-

Triazole Ring Carbons : The C4 and C5 carbons of the triazole ring typically resonate in the aromatic region, generally between 117 and 150 ppm .[3][4] The specific shifts depend heavily on the electronic properties of the attached substituents. For a 1-benzyl-4-phenyl-1H-1,2,3-triazole, the C4 and C5 signals may appear around 119.5 ppm and 148.2 ppm, respectively.[4]

Summary of ¹³C NMR Data

| Carbon Location | Typical Chemical Shift (δ, ppm) | Notes |

| Triazole C 4 | 120 - 140 | Highly dependent on the C4 substituent. |

| Triazole C 5 | 117 - 150 | The chemical shift is sensitive to the N1 substituent.[4] |

| N1-C H₂-Ar (e.g., Benzyl) | 50 - 55 | Methylene carbon adjacent to the triazole nitrogen.[3][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups and confirming the overall structure of the triazole product. The disappearance of characteristic reactant bands (e.g., azide (B81097) and alkyne stretches) and the appearance of triazole ring vibrations are key indicators.

Data Interpretation and Key Signals

-

N-H Stretch : For unsubstituted or N-H containing triazoles, a broad absorption band can be observed in the 3100-3150 cm⁻¹ region.

-

C-H Stretch : Aromatic C-H stretching vibrations from the triazole ring and any aryl substituents typically appear above 3000 cm⁻¹.

-

Ring Vibrations : The triazole ring itself gives rise to a series of characteristic skeletal vibrations. These include C=C and N=N stretching modes, which are often found in the 1400-1600 cm⁻¹ region.[6] Specific "marker bands" can help identify the triazole ring.[6]

-

Reactant Signals : A successful reaction is confirmed by the disappearance of the strong, sharp azide (–N₃) stretching band from the starting material, typically located around 2100 cm⁻¹ .[4]

Summary of Characteristic IR Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3150 | Medium, Broad | Present in N-H triazoles. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | From the triazole ring and aryl groups. |

| Azide (–N₃) Stretch (Reactant) | ~2100 | Strong, Sharp | Disappearance confirms azide consumption.[4] |

| C=C, N=N Ring Stretch | 1400 - 1600 | Medium to Weak | Skeletal vibrations of the triazole ring.[6] |

| C-N Stretch | 1100 - 1300 | Medium | |

| Ring Bending | 900 - 1000 | Medium | In-plane ring deformation modes.[7] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized triazole and to gain structural information from its fragmentation patterns. The molecular ion peak (M⁺ or [M+H]⁺) is typically strong and readily identifiable.[8]

Data Interpretation and Fragmentation Pathways

The fragmentation of the 1,2,3-triazole ring is highly dependent on the substituents and the ionization method used (e.g., Electron Ionization or Electrospray Ionization).[1][8]

-

Loss of Nitrogen (N₂) : A common and characteristic fragmentation pathway for 1,2,3-triazoles is the elimination of a molecule of nitrogen (N₂), resulting in a prominent [M - 28]⁺ or [M+H - 28]⁺ fragment ion.[8][9]

-

Loss of HCN : Cleavage of the ring can also lead to the loss of hydrogen cyanide (HCN), producing a [P - HCN]⁺ fragment.[8]

-

Substituent Fragmentation : The substituents themselves often dictate the major fragmentation pathways, with cleavage of labile bonds leading to characteristic fragment ions.[8]

Summary of Common Mass Fragments

| Fragmentation | Resulting Ion | Notes |

| Loss of N₂ | [M - 28]⁺ | A hallmark fragmentation pattern for 1,2,3-triazoles.[8] |

| Loss of HCN | [M - 27]⁺ | Involves cleavage of the heterocyclic ring.[8] |

| Loss of RCN₂ | [M - RCN₂]⁺ | Fission of the ring involving a substituent.[8] |

Experimental Protocols and Workflows

Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of a newly synthesized this compound derivative is outlined below.

Caption: General workflow for the synthesis and spectroscopic characterization of 1H-1,2,3-triazoles.

General Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve 5-10 mg of the purified triazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[2] Ensure the sample is fully dissolved.

-

Reference : Chemical shifts are typically referenced to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).[10][11]

-

¹H NMR Acquisition : Acquire the spectrum on a 300-500 MHz spectrometer. Key parameters include an appropriate pulse angle (e.g., 30-45°), a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.[12]

-

¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[12]

-

2D NMR : If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and aid in the definitive assignment of all proton and carbon signals.[5]

General Protocol for IR Spectroscopy

-

Sample Preparation (Solid) : For solid samples, mix a small amount of the compound (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[10]

-

Sample Preparation (Liquid/Oil) : For oils or low-melting solids, a spectrum can be obtained by placing a thin film of the sample between two NaCl or KBr plates.[10]

-

Acquisition : Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.[10] Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.

General Protocol for Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[1]

-

Ionization : Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is common for polar, non-volatile compounds and is typically run in positive ion mode ([M+H]⁺) for triazoles.[1] Electron Ionization (EI) may be used for more volatile derivatives.

-

Analysis : Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecular ion.[13]

-

Tandem MS (MS/MS) : To study fragmentation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum, which can help confirm the structure.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and NMR characterization of this compound derivatives - American Chemical Society [acs.digitellinc.com]

- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis and antimicrobial activity of this compound and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Thermodynamic Stability of 1,2,3-Triazole Isomers

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry and materials science, largely due to the advent of "click chemistry".[1][2] This five-membered heterocycle exists as multiple isomers, primarily the 1H- and 2H-tautomers, which are aromatic and can interconvert, and the less stable, non-aromatic 4H-isomer.[3][4][5] Understanding the thermodynamic stability of these isomers is critical as it dictates their relative populations at equilibrium, influencing chemical reactivity, physical properties, and biological interactions. This guide provides a comprehensive overview of the relative stabilities of 1,2,3-triazole isomers, details the state-of-the-art experimental and computational methodologies used for their assessment, and presents quantitative data to inform research and development.

The Isomers of 1,2,3-Triazole

The parent 1,2,3-triazole (C₂H₃N₃) can exist in three isomeric forms. The thermodynamic landscape is dominated by two aromatic tautomers, 1H-1,2,3-triazole and 2H-1,2,3-triazole, which are in equilibrium in both the gas phase and in solution.[1][3][4] A third isomer, 4H-1,2,3-triazole, is non-aromatic and significantly less stable.[3][6]

-

This compound: An aromatic, planar heterocycle with C_s symmetry. It possesses a significant dipole moment.[1]

-

2H-1,2,3-Triazole: An aromatic, planar heterocycle with higher C₂_v symmetry and a much smaller dipole moment.[1][7]

-

4H-1,2,3-Triazole: A non-aromatic isomer that is typically an unstable intermediate. Thermolysis or photolysis can lead to its conversion into other products, such as 3-amino-2H-azirines, through the loss of molecular nitrogen.[6]

Relative Thermodynamic Stability

The relative stability of the 1,2,3-triazole isomers is highly dependent on the physical phase.

Gas Phase Stability: In the gas phase, the 2H-1,2,3-triazole tautomer is thermodynamically more stable than the 1H-tautomer.[1] This has been confirmed by numerous computational studies and experimental observations, including millimeter-wave spectroscopy, which found the abundance of the 2H tautomer to be significantly greater at room temperature.[1][7]

Solution Phase Stability: The equilibrium can shift in solution. Polar solvents preferentially stabilize the more polar This compound tautomer.[1] In aqueous solution, for instance, the 1H- and 2H-isomers coexist in an approximate 1:2 ratio.[8]

Quantitative Stability Data

The energy difference between the primary tautomers has been quantified by several methods. The following table summarizes key thermodynamic data comparing the 1H and 2H isomers.

| Property | Isomer Comparison | Value | Method | Phase | Reference(s) |

| Relative Energy (ΔE) | 2H vs. 1H | 2H is more stable by ~3.5–4.5 kcal/mol | Millimeter-wave Spectroscopy | Gas | [1] |

| Relative Energy (ΔE) | 2H vs. 1H | 2H is more stable by 14.7 kJ/mol (~3.5 kcal/mol) | Hartree-Fock SCF Calculation | Gas | [7] |

| Binding Energy | This compound | 118.6 kJ/mol | Density Functional Theory (B3-LYP) | Gas | [9] |

| Binding Energy | 2H-1,2,3-triazole | 64.5 kJ/mol | Density Functional Theory (B3-LYP) | Gas | [9] |

Methodologies for Stability Determination

The thermodynamic stability of triazole isomers is assessed through a combination of experimental and computational techniques.

Experimental Protocols

4.1.1 Combustion Calorimetry This technique is used to determine the standard enthalpy of formation (Δ_f_H°), a fundamental measure of thermodynamic stability.

-

Principle: The compound is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding calorimeter, and the resulting temperature change is precisely measured.

-

Methodology:

-

A precisely weighed sample (typically a solid pellet) is placed in the crucible of a bomb calorimeter.

-

The bomb is sealed, pressurized with pure oxygen (e.g., to 30 atm), and placed in a container with a known volume of water.

-

The sample is ignited electrically, and the temperature of the water is recorded until it reaches a maximum and begins to cool.

-

The energy equivalent of the calorimeter is determined by combusting a standard reference material with a known energy of combustion, such as benzoic acid.[10]

-

From the temperature rise and the energy equivalent, the gross heat of combustion is calculated. Corrections are applied for the ignition energy and the formation of nitric acid from atmospheric nitrogen.

-

The standard energy of combustion (Δ_c_U°) is calculated, which is then converted to the standard enthalpy of combustion (Δ_c_H°).

-

Using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the compound is derived.[11][12]

-

4.1.2 Thermal Analysis (TGA/DSC) Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of compounds by measuring changes in their physical and chemical properties as a function of temperature.

-

Principle: TGA measures mass loss over time as temperature changes, indicating decomposition, while DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, revealing phase transitions and decomposition temperatures.[13]

-

Methodology:

-

A small amount of the sample is placed in a crucible (e.g., aluminum or ceramic).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 5-10 K/min).[12]

-

TGA: The instrument records the mass of the sample as a function of temperature. The onset temperature of mass loss is taken as the decomposition temperature.

-

DSC: The instrument records the difference in heat flow between the sample and an empty reference pan. An exothermic peak indicates a decomposition event, and the onset temperature of this peak is a measure of thermal stability.[14]

-

Computational Protocols

Quantum chemical calculations are powerful tools for predicting the relative stabilities of isomers with high accuracy.[15]

-

Principle: These methods solve the Schrödinger equation to determine the electronic energy and optimized geometry of a molecule. The isomer with the lowest total energy is the most stable.

-

Methodology:

-

Geometry Optimization: The three-dimensional structure of each isomer is fully optimized to find its lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)).[12][16]

-

Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the zero-point vibrational energy (ZPE).

-

Energy Correction: The ZPE is added to the total electronic energy to obtain a more accurate, ZPE-corrected total energy for each isomer at 0 K.

-

High-Accuracy Energy Calculation (Optional but Recommended): For greater accuracy, single-point energy calculations can be performed on the optimized geometries using more computationally intensive methods, such as Møller-Plesset perturbation theory (MP2) or composite methods like Gaussian-3 (G3) or Complete Basis Set (CBS-QB3).[12]

-

Stability Comparison: The ZPE-corrected total energies of the isomers are compared. The relative energy (ΔE) is the difference between the energies of the isomers, indicating their relative thermodynamic stability.

-

Visualizations

Isomer Stability Relationship

The following diagram illustrates the relationship between the three main isomers of 1,2,3-triazole and their relative thermodynamic stabilities.

Caption: Relative stability and interconversion of 1,2,3-triazole isomers.

Computational Workflow for Stability Analysis

This flowchart outlines a standard computational procedure for determining the relative thermodynamic stability of molecular isomers.

References

- 1. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and reactivity of 4H-triazoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. acs.org [acs.org]

- 9. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]